molecular formula C10H13N3O B13854426 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide CAS No. 5570-86-5

6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide

Cat. No.: B13854426
CAS No.: 5570-86-5
M. Wt: 191.23 g/mol
InChI Key: OUCWLNUAJWMXGD-UHFFFAOYSA-N
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Description

6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is an organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydrocarboxylic acid and a hydrazide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide typically involves the reaction of 6-Quinolinecarboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and chemical properties.

Scientific Research Applications

6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent. The quinoline ring system can also interact with DNA and other biomolecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Quinolinecarboxylic acid: This compound lacks the hydrazide group but shares the quinoline ring system.

    1,2,3,4-Tetrahydroquinoline: This compound lacks the carboxylic acid and hydrazide groups but shares the tetrahydroquinoline structure.

    Quinoline-2-carboxylic acid: This compound has a carboxylic acid group at a different position on the quinoline ring.

Uniqueness

6-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrazide is unique due to the presence of both the hydrazide and tetrahydrocarboxylic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

5570-86-5

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carbohydrazide

InChI

InChI=1S/C10H13N3O/c11-13-10(14)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5,11H2,(H,13,14)

InChI Key

OUCWLNUAJWMXGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NN)NC1

Origin of Product

United States

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